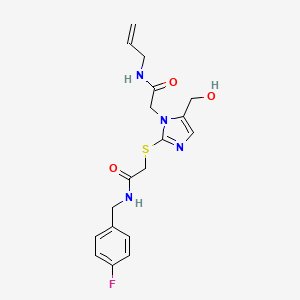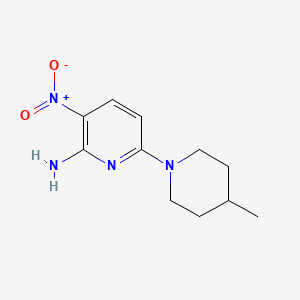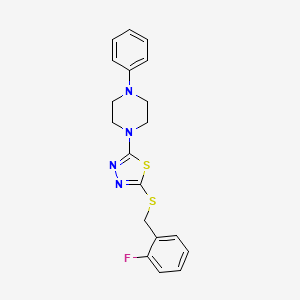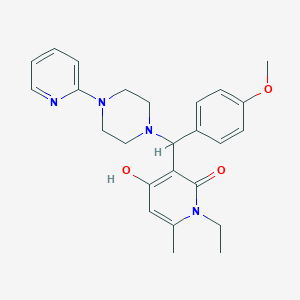![molecular formula C15H13ClN4O2 B2442980 N-(3-clorobencil)-6-metil-4-oxo-4,5-dihidropirazolo[1,5-a]pirazina-2-carboxamida CAS No. 1775378-09-0](/img/structure/B2442980.png)
N-(3-clorobencil)-6-metil-4-oxo-4,5-dihidropirazolo[1,5-a]pirazina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines is a key step in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are key factors related to the cell transmembrane transport and other biological processes .Aplicaciones Científicas De Investigación
Actividad antimicobacteriana
Este compuesto ha mostrado una actividad antimicobacteriana significativa. Por ejemplo, N-(2-metilbencil)-3-((2-metilbencil)amino)pirazina-2-carboxamida y N-(3,4-diclorobencil)-3-((3,4-diclorobencil)amino)pirazina-2-carboxamida se encontraron como las más efectivas contra Mycobacterium tuberculosis H37Rv, con MIC = 12.5 μg·mL −1 .
Actividad antibacteriana
El compuesto también exhibe actividad antibacteriana. En particular, 3-cloro-N-(2-clorobencil)pirazina-2-carboxamida se encontró como el compuesto más activo contra Staphylococcus aureus con MIC = 7.81 μM, y Staphylococcus epidermidis con MIC = 15.62 μM .
Actividad antifúngica
Algunos derivados del compuesto han mostrado actividad antifúngica. El compuesto más activo contra Trichophyton mentagrophytes, la cepa fúngica más susceptible probada, fue 5-cloro-N-(3-trifluorometilbencil)-pirazina-2-carboxamida con MIC = 15.62 µmol/L .
Actividad inhibidora de la fotosíntesis
Ciertos derivados del compuesto han mostrado actividad inhibidora de la fotosíntesis en cloroplastos de espinaca (Spinacia oleracea L.). Sin embargo, solo se detectó actividad moderada o débil para la mayoría de los compuestos .
Interacción con espectroscopia EPR
Usando espectroscopia EPR, se encontró que ciertos derivados del compuesto interactuaban con el intermedio D ·, es decir, con el radical tirosina que se encuentra en la posición 161 en la proteína D2 que ocurre en el lado donante de PS 2 .
Actividades antivirales
Según algunos estudios, los derivados de pirrolo[1,2-a]pirazina exhibieron más actividades antibacterianas, antifúngicas y antivirales .
Mecanismo De Acción
Target of Action
The compound, also known as N-[(3-CHLOROPHENYL)METHYL]-6-METHYL-4-OXO-5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinases.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its potential biological activities, it can be inferred that the compound could have various effects at the molecular and cellular level, such as inhibiting kinase activity, reducing inflammation, inhibiting viral replication, inhibiting fungal growth, reducing oxidation, and inhibiting tumor growth .
Safety and Hazards
While specific safety and hazard information for “N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is not available, it’s worth noting that most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are nontoxic to human cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolopyrazine derivatives, to which this compound belongs, have exhibited a wide range of biological activities . These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Cellular Effects
The cellular effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can exert their effects at the molecular level . They can interact with biomolecules, inhibit or activate enzymes, and change gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in laboratory settings are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide in animal models are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is involved in are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with enzymes or cofactors .
Transport and Distribution
The transport and distribution of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide within cells and tissues are not clearly recognized yet. It is known that pyrrolopyrazine derivatives can interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is not clearly recognized yet. It is known that pyrrolopyrazine derivatives can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-3-2-4-11(16)5-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEGGGHMPICJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC(=CC=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)


![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)


![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442912.png)
![5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride](/img/structure/B2442914.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2442915.png)
